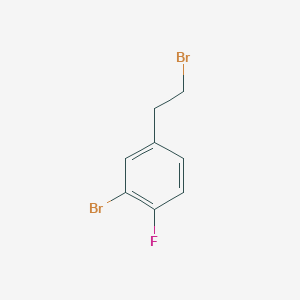
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with bromine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene typically involves the bromination of 4-(2-bromoethyl)-1-fluorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include 2-hydroxy-4-(2-bromoethyl)-1-fluorobenzene, 2-amino-4-(2-bromoethyl)-1-fluorobenzene, and 2-thio-4-(2-bromoethyl)-1-fluorobenzene.
Oxidation Reactions: Products include 2-bromo-4-(2-bromoacetyl)-1-fluorobenzene and 2-bromo-4-(2-bromocarboxy)-1-fluorobenzene.
Reduction Reactions: Products include 4-(2-bromoethyl)-1-fluorobenzene and 4-ethyl-1-fluorobenzene.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to inhibition or activation of specific pathways. The ethyl group provides additional flexibility, allowing the compound to fit into binding sites with high specificity.
Comparación Con Compuestos Similares
- 2-Bromo-4-(2-chloroethyl)-1-fluorobenzene
- 2-Bromo-4-(2-iodoethyl)-1-fluorobenzene
- 2-Chloro-4-(2-bromoethyl)-1-fluorobenzene
Comparison:
- 2-Bromo-4-(2-chloroethyl)-1-fluorobenzene: Similar in structure but with a chlorine atom instead of a second bromine. This compound may have different reactivity and binding properties due to the presence of chlorine.
- 2-Bromo-4-(2-iodoethyl)-1-fluorobenzene: Contains an iodine atom, which is larger and more polarizable than bromine, potentially leading to stronger interactions with molecular targets.
- 2-Chloro-4-(2-bromoethyl)-1-fluorobenzene: Similar to 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene but with a chlorine atom. The presence of chlorine can affect the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C8H7Br2F |
|---|---|
Peso molecular |
281.95 g/mol |
Nombre IUPAC |
2-bromo-4-(2-bromoethyl)-1-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |
Clave InChI |
YKNXTWVEYLNQPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCBr)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















